(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The compound has a cyclopropyl group, which is a three-membered carbon ring, attached to the 1,2,3-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1H-1,2,3-triazole ring attached to a pyrrolidine ring via a single bond. The 1,2,3-triazole ring also has a cyclopropyl group attached to it. Additionally, the compound has a cyclopropyl group and a fluorophenyl group attached to it .Wissenschaftliche Forschungsanwendungen
Treatment of Anemia
This compound has been identified as a potential treatment for anemia, particularly chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy .
Treatment of Ischemia
The compound could be used in the treatment of ischemia, a condition characterized by reduced blood supply to a part of the body .
Treatment of Stroke
Stroke, a condition caused by interrupted blood supply to the brain, could potentially be treated with this compound .
Cardiovascular System Repair
Damage to the cardiovascular system during ischemia could potentially be repaired using this compound .
Wound Healing Enhancement
The compound could potentially enhance wound healing, which could be particularly useful in the treatment of chronic or non-healing wounds .
Reduction of Scarring
This compound could potentially be used to reduce scarring, which could be beneficial in the treatment of conditions such as keloids or hypertrophic scars .
Enhancement of Angiogenesis or Arteriogenesis
Angiogenesis (the formation of new blood vessels) and arteriogenesis (the growth of pre-existing arteries) could potentially be enhanced by this compound, which could be beneficial in the treatment of conditions such as peripheral artery disease .
Cancer Treatment
Finally, this compound could potentially be used in the treatment of cancer. It has been identified as a potential inhibitor of VHL, a protein that is often mutated in kidney cancer .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential biological activities. Given the wide range of biological activities exhibited by similar 1H-1,2,3-triazole compounds, this compound could be a potential candidate for drug development .
Eigenschaften
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-15-5-3-14(4-6-15)19(8-9-19)18(25)23-10-7-16(11-23)24-12-17(21-22-24)13-1-2-13/h3-6,12-13,16H,1-2,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUQNTMSKWTADZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.